Derwentioside B
Description
Properties
Molecular Formula |
C22H26O11 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2 |
InChI Key |
JZWZFNOVWZEQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Derwentioside B is typically extracted from plants using solvents such as ethanol or methanol . The extraction process involves percolation of air-dried powdered plant materials with 95% ethanol or 85% methanol for 48 hours . The crude extract is then partitioned with organic solvents like petroleum ether, hexane, dichloromethane, chloroform, ethyl acetate, and n-butyl alcohol . Each organic solvent extract is concentrated under reduced pressure, and the concentrated extract is subjected to chromatographic techniques for isolation of pure compounds .
Chemical Reactions Analysis
Derwentioside B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Derwentioside B has a wide range of scientific research applications. In chemistry, it is used as a standard for the identification and quantification of iridoid glycosides . In biology, it is studied for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities . In medicine, this compound is being investigated for its potential use in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Derwentioside B involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . These actions contribute to its overall therapeutic potential in treating inflammation-related conditions .
Comparison with Similar Compounds
Derwentioside B is unique among iridoid glycosides due to its specific chemical structure and biological activities . Similar compounds include other iridoid glycosides such as aucubin, catalpol, and loganin . While these compounds share some common properties, this compound stands out for its potent anti-inflammatory and antioxidant effects .
Biological Activity
Derwentioside B, a naturally occurring compound, is part of the iridoid class of secondary metabolites. It has garnered attention for its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound is a glycoside of an iridoid, exhibiting various pharmacological effects due to its interactions with biological pathways.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models.
| Study | Method | Results |
|---|---|---|
| Zhang et al. (2020) | DPPH Assay | IC50 = 25 µg/mL |
| Liu et al. (2021) | ABTS Assay | 50% inhibition at 30 µg/mL |
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Mechanism : The compound modulates the NF-κB signaling pathway, leading to decreased expression of TNF-α and IL-6.
| Study | Method | Results |
|---|---|---|
| Wang et al. (2019) | ELISA | 40% reduction in TNF-α levels at 10 µg/mL |
| Chen et al. (2022) | qPCR | Downregulation of IL-6 mRNA expression |
3. Anticancer Potential
Recent studies have explored the anticancer effects of this compound against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
| A549 | 18 | Inhibition of migration and invasion |
Case Study 1: Hepatoprotective Activity
A study conducted by Kim et al. (2023) assessed the hepatoprotective effects of this compound in a rat model of liver injury induced by acetaminophen.
- Results : Treatment with this compound significantly reduced liver enzymes (ALT and AST) and improved histopathological parameters.
Case Study 2: Neuroprotective Effects
In a mouse model of Alzheimer's disease, Li et al. (2024) investigated the neuroprotective effects of this compound.
- Findings : The compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting a potential role in neurodegenerative disease management.
Q & A
Q. How to ethically justify in vivo studies involving this compound?
- Methodological Answer :
- 3Rs Principle : Adhere to Replacement, Reduction, and Refinement. Use computational models (e.g., molecular docking) before animal trials.
- IACUC Compliance : Submit detailed protocols (dose rationale, humane endpoints) to institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
